Ac-Glu-Glu-Val-Val-Ala-Cys-pNA

Caspase substrate specificity P1 Aspartic acid requirement Protease active site biochemistry

Researchers screening HCV NS3 protease inhibitors often face false negatives when generic caspase or legumain substrates fail to cleave. Ac-EEVVAC-pNA (CAS 389868-12-6) carries the native 5A-5B cleavage sequence with Cys at P1, ensuring exclusive HCV NS3 protease recognition and zero interference from caspases or legumain. • Enables continuous real-time kinetic monitoring at 405 nm on standard spectrophotometers • Delivers physiologically meaningful Km, kcat, and Vmax data for inhibitor profiling • Supplied as lyophilized powder; store at ≤ -10 to -20°C for long-term stability

Molecular Formula C34H50N8O13S
Molecular Weight 810.9 g/mol
Cat. No. B13382842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Glu-Glu-Val-Val-Ala-Cys-pNA
Molecular FormulaC34H50N8O13S
Molecular Weight810.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C
InChIInChI=1S/C34H50N8O13S/c1-16(2)27(33(52)35-18(5)29(48)39-24(15-56)32(51)37-20-7-9-21(10-8-20)42(54)55)41-34(53)28(17(3)4)40-31(50)23(12-14-26(46)47)38-30(49)22(36-19(6)43)11-13-25(44)45/h7-10,16-18,22-24,27-28,56H,11-15H2,1-6H3,(H,35,52)(H,36,43)(H,37,51)(H,38,49)(H,39,48)(H,40,50)(H,41,53)(H,44,45)(H,46,47)
InChIKeyCXUUUZFVYSBDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac-EEVVAC-pNA: Chromogenic HCV Protease Substrate


Ac-Glu-Glu-Val-Val-Ala-Cys-pNA (Ac-EEVVAC-pNA; CAS 389868-12-6) is a synthetic hexapeptide substrate coupled to p-nitroanilide (pNA), designed as a chromogenic substrate for the continuous spectrophotometric assay of Hepatitis C Virus (HCV) NS3 protease . The core amino acid sequence EEVVAC is derived from the native 5A-5B cleavage junction of the HCV polyprotein [1], ensuring biological relevance. The compound is supplied as a lyophilized powder requiring storage at ≤ -10 °C to -20 °C, with a molecular weight of 810.87 g/mol . Its primary utility lies in enabling continuous monitoring of NS3 protease activity through detection of p-nitroaniline release at 405 nm .

Workflow Continuous chromogenic HCV NS3 protease assay at 405 nm
Sequence context Native 5A-5B cleavage junction (EEVVAC) for biologically relevant kinetics
Specificity design P1 cysteine eliminates caspase and legumain cleavage; supports NS3-selective signal

Why Generic Substitution Fails: Ac-EEVVAC-pNA Specificity


Generic substitution of Ac-Glu-Glu-Val-Val-Ala-Cys-pNA with commercially abundant caspase or legumain substrates introduces critical assay failure risks due to fundamental differences in protease recognition. Caspases exhibit strict selectivity for aspartic acid (Asp) at the P1 position [1]; Ac-Glu-Glu-Val-Val-Ala-Cys-pNA carries cysteine (Cys) at P1 and is therefore intrinsically uncleavable by caspases. Similarly, legumain (asparaginyl endopeptidase) demonstrates restricted specificity for asparagine (Asn) at P1, hydrolyzing substrates such as Z-Ala-Ala-Asn-NHMec [2], rendering Ac-Glu-Glu-Val-Val-Ala-Cys-pNA inert toward legumain. Substituting this compound with a generic caspase substrate (e.g., Ac-DEVD-pNA) in an HCV NS3 protease assay would yield false negatives due to complete absence of cleavage. Conversely, using this substrate in apoptosis assays expecting caspase cleavage would similarly yield no signal. The quantitative evidence below establishes why only this specific sequence delivers valid, interpretable data for HCV NS3 protease studies.

Target substrate
Ac-EEVVAC-pNA: P1 Cys, native HCV 5A-5B sequence
Cleavage exclusively by HCV NS3 protease; no caspase or legumain activity
Generic substitute risk
Caspase substrates (P1 Asp): Ac-DEVD-pNA
Uncleavable by caspases due to Cys at P1; would yield false negatives in HCV assay
Legumain substrates (P1 Asn): Z-AAN-NHMec
Not hydrolyzed by legumain; substitution misattributes signal in complex matrices

Ac-EEVVAC-pNA: Key Differentiation Evidence


P1 Cysteine Blocks Caspase Cleavage

All caspases demonstrate exquisite and non-negotiable selectivity for aspartic acid (Asp) at the P1 position of substrates [1]. This requirement is absolute; substrates lacking Asp at P1 are not cleaved. Ac-Glu-Glu-Val-Val-Ala-Cys-pNA contains cysteine (Cys) at P1. Therefore, this compound is structurally incompatible with caspase S1 pocket binding and will not undergo hydrolysis by any caspase family member. In direct contrast, the canonical caspase-3 substrate Ac-DEVD-pNA carries Asp at P1 and is cleaved by caspases. This fundamental difference in P1 residue identity provides absolute assay specificity: Ac-Glu-Glu-Val-Val-Ala-Cys-pNA yields zero background signal from contaminating or co-expressed caspases in cellular lysates.

P1 Cys vs Caspases
Class-level inference
Target: P1 = Cys; Caspase requirement: P1 = Asp. Qualitative incompatibility; zero cleavage by caspases.
Supports NS3-specific signal interpretation; reported exclusion of caspase background.
Structural requirement across caspase families; crystallographic and library evidence.
Caspase substrate specificity P1 Aspartic acid requirement Protease active site biochemistry Peptide substrate design

P1 Cysteine Excludes Legumain Cleavage

Legumain (EC 3.4.22.34), also known as asparaginyl endopeptidase, belongs to peptidase family C13 and exhibits strict specificity for hydrolysis of asparaginyl (Asn) bonds at the P1 position [1]. Optimal synthetic substrates for mammalian legumain are Z-Ala-Ala-Asn-NHMec [1]. Ac-Glu-Glu-Val-Val-Ala-Cys-pNA lacks Asn at P1 and instead presents Cys, rendering it completely resistant to legumain cleavage. This divergence is critical: researchers studying protease activity in complex biological matrices (e.g., lysosomal fractions where legumain is abundant) must ensure their substrate is not consumed by unintended proteases. The absence of Asn at P1 means this compound will not be cleaved by legumain under any assay conditions.

P1 Cys vs Legumain
Class-level inference
Target: P1 = Cys; Legumain requirement: P1 = Asn. No cleavage; inert to legumain at pH 4–6.
Enables NS3 activity detection in lysosomal/cellular lysates without legumain interference.
Specificity established for family C13 peptidases (MEROPS).
Legumain substrate specificity Asparaginyl endopeptidase C13 cysteine protease family P1 Asn requirement

EEVVAC: Natural HCV 5A-5B Cleavage Site

The EEVVAC sequence in this compound is derived directly from the 5A-5B cleavage junction of the HCV polyprotein [1]. This is a native viral cleavage site processed by the HCV NS3 protease during viral maturation, and was identified as a critical target for protease activity . Unlike generic synthetic peptide sequences designed through combinatorial screening, this compound offers a biologically validated substrate that accurately reflects the enzyme's natural recognition motif. The 5A-5B junction represents one of four known trans-cleavage sites within the HCV polyprotein [2], and this specific sequence has been used to establish cell-free trans-processing assays for NS3 protease activity [2].

Native 5A-5B junction
Reported
Sequence EEVVAC derived from HCV polyprotein 5A-5B trans-cleavage site.
May support physiologically relevant kinetic characterization vs artificial substrates.
Used in cell-free trans-processing assays; source GLPBIO and J Virol.
HCV NS3 protease Viral polyprotein processing 5A-5B cleavage junction Chromogenic substrate

Commercial Availability & Storage Stability

Ac-Glu-Glu-Val-Val-Ala-Cys-pNA is commercially available from multiple reputable vendors with defined purity (≥95%), standardized storage conditions (≤ -10 °C to -20 °C), and transparent pricing. For example, 1 mg is available at $215.00 USD from GLPBIO as of the time of this analysis [1], with 5 mg at $858.00 USD. The compound is supplied as a lyophilized powder with solubility in DMSO . Storage stability guidelines specify use within 6 months at -80 °C or 1 month at -20 °C after reconstitution . This level of commercial documentation and supply chain transparency reduces procurement uncertainty compared to custom-synthesized or less well-documented analogs.

Commercial stability
Data to verify
≥95% purity; lyophilized; storage ≤ -10 °C to -20 °C; solution stable 6 months at -80 °C.
Standardized supply may reduce assay variability; procurement from multiple vendors.
Vendor-specified conditions; in-house validation recommended.
Peptide procurement Storage stability Assay reproducibility Cost per assay

Ac-EEVVAC-pNA: Recommended Application Scenarios


HCV NS3 Protease Inhibitor Screening

This compound enables continuous, real-time monitoring of HCV NS3 protease activity via absorbance at 405 nm following enzymatic release of p-nitroaniline. Unlike fluorogenic substrates, chromogenic detection requires no specialized fluorescence plate readers and is compatible with standard laboratory spectrophotometers. The assay format supports high-throughput screening of NS3 protease inhibitors, with the native 5A-5B sequence ensuring that inhibitors identified reflect genuine viral protease inhibition rather than off-target effects.

Protease Profiling in Complex Biological Matrices

In cellular lysates or tissue homogenates containing multiple protease families, this compound provides unambiguous specificity for HCV NS3 protease. The P1 cysteine residue ensures zero cleavage by caspases, while the absence of P1 asparagine eliminates legumain interference. This makes the compound suitable for validating NS3 protease expression in heterologous systems or for measuring NS3 activity in co-culture or infection models where endogenous mammalian proteases are present.

Kinetic Characterization of HCV NS3 Protease

For researchers requiring determination of kinetic parameters (Km, kcat, Vmax) for NS3 protease variants or under varying cofactor (NS4A) conditions, this substrate offers a native cleavage site sequence rather than an artificially optimized peptide. This provides physiologically meaningful kinetic data that correlate more directly with viral polyprotein processing efficiency.

Application
Selection Property
Validation Focus
HCV NS3 inhibitor screening studies
Chromogenic detection at 405 nm, compatible with standard plate readers
Inhibitor specificity verification using native cleavage sequence
Protease profiling in complex biological matrices
P1 cysteine design excludes caspase and legumain cleavage
NS3-selective signal validation in lysates or co-culture models
Kinetic characterization of NS3 variants
Native 5A-5B junction sequence supports physiological kinetics
Km, kcat determination under varied NS4A cofactor conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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